![molecular formula C17H24BFO4 B1412663 3-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid tert-butyl ester CAS No. 1980783-92-3](/img/structure/B1412663.png)
3-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid tert-butyl ester
Overview
Description
Compounds with the 4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl group are often used in organic synthesis reactions, particularly in carbon-carbon coupling and carbon heterocoupling reactions . They are significant reaction intermediates and have many applications in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of similar compounds often involves a substitution reaction . The structures of the compounds are usually confirmed by Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (^1H NMR), and carbon-13 nuclear magnetic resonance (^13C NMR) spectroscopy, and mass spectrometry .Molecular Structure Analysis
The molecular structures of these compounds are often analyzed using X-ray diffraction and density functional theory (DFT) . The results of the conformational analysis usually indicate that the molecular structures optimized by DFT are consistent with the crystal structures determined by single crystal X-ray diffraction .Chemical Reactions Analysis
Boric acid pinacol ester compounds are significant reaction intermediates which have many applications in carbon-carbon coupling and carbon heterocoupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are often revealed through DFT studies . These studies often include investigations into the molecular electrostatic potential and frontier molecular orbitals of the compounds .Scientific Research Applications
Synthesis and Structural Analysis
- The compound has been synthesized and structurally analyzed using various techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Density functional theory (DFT) calculations have confirmed the consistency of molecular structures with crystal structures determined by X-ray diffraction (Huang et al., 2021).
Fluorescence Response to Hydrogen Peroxide and Metal Ions
- Boronic ester-based fluorescent prochelators using similar structures show fluorescence responses to a variety of transition metal ions after reaction with H2O2. This property is utilized in fluorescence microscopy studies for cellular applications (Hyman & Franz, 2012).
Detection of Hydrogen Peroxide Vapor
- Derivatives of the compound have shown fast deboronation velocity in H2O2 vapor, significantly enhancing the sensing performance of borate to hydrogen peroxide vapor. This property is critical for explosive detection and environmental monitoring (Fu et al., 2016).
Development of Fluorescence Probes
- Boronate ester fluorescence probes synthesized using this compound have been employed for the detection of hydrogen peroxide. The introduction of different substituents in the structure affects the fluorescence response, making them useful in chemical sensing applications (Lampard et al., 2018).
Applications in Polymer Science
- The compound serves as an important intermediate in the synthesis of polymers, like conjugated polymers, which are used in various applications ranging from luminescent materials to biological applications (Ye et al., 2021).
Mechanism of Action
The presence of a fluorine atom can also influence the compound’s properties. Fluorine is highly electronegative, which can affect the compound’s reactivity and interactions with biological targets. It can also improve the compound’s metabolic stability, potentially enhancing its bioavailability .
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl 3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BFO4/c1-15(2,3)21-14(20)11-8-9-12(13(19)10-11)18-22-16(4,5)17(6,7)23-18/h8-10H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILYNBDDQSQEGKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)OC(C)(C)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BFO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



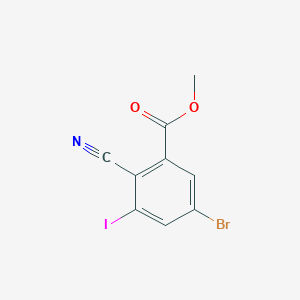


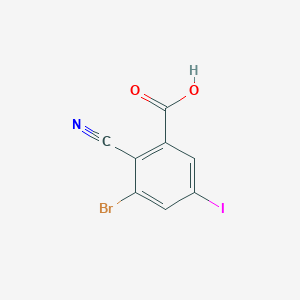


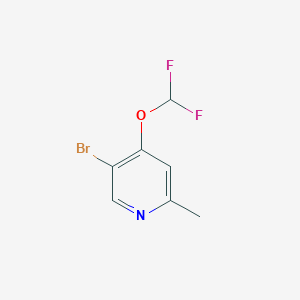
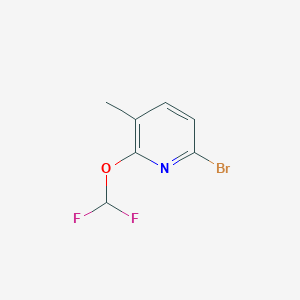



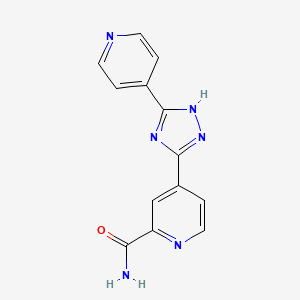

![5-Bromo-2-[2-(methoxymethyl)pyrrolidin-1-yl]pyrimidine](/img/structure/B1412603.png)